Cas no 862208-67-1 (2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Chemical and Physical Properties
Names and Identifiers
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- AKOS002275159
- AKOS016311674
- F3226-2950
- Z335453334
- VU0605797-1
- 2-methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 862208-67-1
- 2-methyl-1-(2,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
- STK849272
- [1]Benzopyrano[2,3-c]pyrrole-3,9-dione, 1,2-dihydro-2-methyl-1-(2,4,5-trimethoxyphenyl)-
- 2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
-
- Inchi: 1S/C21H19NO6/c1-22-18(12-9-15(26-3)16(27-4)10-14(12)25-2)17-19(23)11-7-5-6-8-13(11)28-20(17)21(22)24/h5-10,18H,1-4H3
- InChI Key: BKZYZUTVYVUUGW-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C(C2=C1C(N(C)C2C1C=C(C(=CC=1OC)OC)OC)=O)=O
Computed Properties
- Exact Mass: 381.12123733g/mol
- Monoisotopic Mass: 381.12123733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 676
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.3Ų
- XLogP3: 2.4
Experimental Properties
- Density: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 572.8±50.0 °C(Predicted)
- pka: -2.55±0.40(Predicted)
2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3226-2950-10mg |
2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
862208-67-1 | 90%+ | 10mg |
$79.0 | 2023-11-21 | |
Life Chemicals | F3226-2950-10μmol |
2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
862208-67-1 | 90%+ | 10μmol |
$69.0 | 2023-11-21 | |
Life Chemicals | F3226-2950-20mg |
2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
862208-67-1 | 90%+ | 20mg |
$99.0 | 2023-11-21 | |
Life Chemicals | F3226-2950-5mg |
2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
862208-67-1 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
Life Chemicals | F3226-2950-1mg |
2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
862208-67-1 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
Life Chemicals | F3226-2950-40mg |
2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
862208-67-1 | 90%+ | 40mg |
$140.0 | 2023-11-21 | |
Life Chemicals | F3226-2950-15mg |
2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
862208-67-1 | 90%+ | 15mg |
$89.0 | 2023-11-21 | |
Life Chemicals | F3226-2950-30mg |
2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
862208-67-1 | 90%+ | 30mg |
$119.0 | 2023-11-21 | |
Life Chemicals | F3226-2950-50mg |
2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
862208-67-1 | 90%+ | 50mg |
$160.0 | 2023-11-21 | |
Life Chemicals | F3226-2950-2mg |
2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
862208-67-1 | 90%+ | 2mg |
$59.0 | 2023-11-21 |
2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Related Literature
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2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
Additional information on 2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
Comprehensive Analysis of 2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione (CAS No. 862208-67-1)
The compound 2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione (CAS No. 862208-67-1) is a structurally unique heterocyclic molecule that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and material science. This chromeno-pyrrole-dione derivative features a complex fused ring system, combining a chromene core with a pyrrole-dione moiety, which contributes to its distinctive chemical and biological properties. Researchers are particularly interested in its electron-rich aromatic system and multi-functional groups, which make it a promising candidate for drug discovery and organic electronics.
One of the most frequently searched questions about this compound is: "What are the synthetic routes for 2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione?" The synthesis typically involves multi-step organic reactions, starting with the condensation of 2,4,5-trimethoxybenzaldehyde with active methylene compounds, followed by cyclization and oxidation steps. Recent advancements in green chemistry have also explored catalytic methods to improve yield and reduce environmental impact, aligning with the growing demand for sustainable synthesis in the chemical industry.
In the context of pharmaceutical applications, this compound has shown intriguing bioactivity profiles. Studies suggest its potential as a kinase inhibitor or anti-inflammatory agent, which resonates with current research trends targeting chronic diseases and age-related disorders. Its trimethoxyphenyl moiety is structurally similar to compounds known for microtubule stabilization, sparking investigations into its possible anti-proliferative effects. However, it's crucial to note that these findings are preliminary, and further in vitro and in vivo studies are necessary to validate its therapeutic potential.
From a material science perspective, the extended π-conjugation in 2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione makes it interesting for organic semiconductors and photovoltaic materials. Its electron-accepting dione group paired with electron-donating methoxy groups creates a push-pull system that could enhance charge transport properties. This aligns with the booming interest in next-generation organic electronics and renewable energy technologies, addressing frequently searched topics like "organic materials for solar cells" and "small molecule semiconductors."
The physicochemical properties of CAS No. 862208-67-1 are equally noteworthy. Its molecular weight of 367.36 g/mol and moderate lipophilicity (predicted LogP ~2.5) suggest good membrane permeability, an important factor for bioavailability in drug development. The compound's UV-Vis absorption spectrum typically shows maxima in the 300-400 nm range, making it relevant for photophysical studies and fluorescence applications. These characteristics are often searched in relation to "structure-property relationships" and "molecular design strategies."
Quality control and analytical characterization of this compound involve advanced techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The presence of multiple methoxy groups creates distinct proton environments that are easily identifiable in 1H NMR spectra, while the carbonyl groups produce characteristic signals in 13C NMR. These analytical aspects are crucial for researchers searching for "compound characterization methods" or "spectral interpretation guides."
In conclusion, 2-methyl-1-(2,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione represents an intriguing case study at the intersection of medicinal chemistry and materials science. Its unique structure offers multiple structure-activity relationship exploration points, while its electronic properties open doors for functional material applications. As research continues to uncover its full potential, this compound will likely remain a subject of scientific interest, particularly in fields addressing health innovation and sustainable technologies.
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